molecular formula C10H9ClN2S B1348693 4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE CAS No. 300816-24-4

4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE

Cat. No.: B1348693
CAS No.: 300816-24-4
M. Wt: 224.71 g/mol
InChI Key: INKZGTQKVYLRPM-UHFFFAOYSA-N
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Description

Thienopyrimidine Isomers

Isomer Type Fusion Positions Example Compound
Thieno[2,3-d]pyrimidine Thiophene fused at 2,3 to pyrimidine Target compound
Thieno[3,2-d]pyrimidine Thiophene fused at 3,2 to pyrimidine 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Thieno[3,4-d]pyrimidine Thiophene fused at 3,4 to pyrimidine Rarely reported in literature

Cyclopenta Fusion Variants

The cyclopenta annotation specifies fusion between carbons 4 and 5 of the thiophene ring and the adjacent carbons of the cyclopentane. Alternative fusion patterns (e.g., cyclopenta) would shift substituent positions and ring strain.

Substituent Position Isomerism

  • Chloro group : Position 4 is critical for electronic effects on the pyrimidine ring. A shift to position 5 would alter reactivity.
  • Methyl group : Position 2 minimizes steric hindrance compared to position 4 or 6.

These isomeric distinctions significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

12-chloro-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-6-3-2-4-7(6)14-10(8)13-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZGTQKVYLRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355032
Record name ST50051575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-24-4
Record name 4-Chloro-6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300816-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50051575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE typically involves the reaction of 1,5,6,7-tetrahydro-2-methyl-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaI in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes CAS Number
This compound (Target) Methyl C₁₀H₉ClN₂S ~224.5 (calculated) Intermediate for anticancer/antibacterial agents (inferred) Not available
4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Ethyl C₁₁H₁₁ClN₂S 238.74 Commercial availability; similar synthetic utility 307343-93-7
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cyclopropyl C₁₂H₁₁ClN₂S ~250.7 (calculated) Discontinued (potential stability/synthesis issues) 116668-69-0
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate Acetate ester C₁₃H₁₃ClN₂O₂S 296.77 Prodrug potential; enhanced lipophilicity 1388893-77-3

Key Observations:

Substituent Effects on Bioactivity: Methyl vs. Ethyl: The ethyl derivative (CAS 307343-93-7) exhibits higher molecular weight and lipophilicity compared to the methyl variant, which may influence membrane permeability and target binding in biological systems . Cyclopropyl: The discontinued cyclopropyl analog (CAS 116668-69-0) suggests challenges in synthesis or undesirable pharmacokinetics, highlighting the methyl group’s practical advantages .

Synthetic Utility :

  • The target compound and its analogs are synthesized via nucleophilic substitution (e.g., using NaHCO₃/NaI as catalysts) or cyclocondensation reactions .
  • The ethyl variant is commercially available, indicating scalable synthesis protocols , whereas the cyclopropyl analog’s discontinuation underscores synthetic complexity .

Biological Activity: Thienopyrimidines with chlorine and alkyl/aryl substituents exhibit dual activity in antibacterial and anticancer contexts. For example, derivatives similar to the target compound have been used to synthesize molecules with anti-pancreatic cancer activity and broad-spectrum antibacterial effects .

Biological Activity

4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 300816-22-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly in cancer research and antiviral applications.

  • Molecular Formula : C₉H₇ClN₂S
  • Molecular Weight : 210.68 g/mol
  • Melting Point : 58-62 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The yield and purity are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives of cyclopenta-thieno-pyrimidines. In vitro assays using human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) have shown promising results:

CompoundCell LineIC50 (μM)
4-Chloro-2-methyl derivativeA5496.31
4-Chloro-2-methyl derivativeMCF-77.95
Other derivativesHCT-116Variable

These findings suggest that modifications on the pyrimidine core can enhance cytotoxicity against specific cancer types .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. In a study assessing its efficacy against Influenza A virus:

CompoundEC50 (μM)Mechanism
4-Chloro derivative12 - 25Inhibition of viral polymerase activity

The compound demonstrated significant antiviral activity without cytotoxic effects at higher concentrations (up to 250 μM), indicating its potential as a therapeutic agent against viral infections .

Case Studies

  • Cytotoxicity Assays : A study conducted on various thieno-pyrimidine derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines. The IC50 values indicated strong anti-proliferative effects, suggesting that structural modifications could lead to more effective anticancer agents .
  • Antiviral Mechanism Investigation : Research into the mechanism of action revealed that the compound inhibits the interaction between viral proteins necessary for replication. This was assessed using ELISA-based assays which demonstrated its ability to disrupt protein-protein interactions critical for viral assembly .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

  • Answer : The compound has a molecular formula of C₁₀H₁₀ClN₂S and molecular weight of 238.72 g/mol (exact values depend on substituents; see derivatives in ). Key properties include:

  • Melting Point : 104–105°C (similar to analogs in ).
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its heterocyclic structure .
  • Storage : Store in a cool, dry place away from strong oxidizing agents to prevent degradation .

Q. What are established synthetic routes for this compound?

  • Answer : A common method involves cyclocondensation of precursors like cyclopentanone derivatives with thienopyrimidine intermediates. For example:

  • Step 1 : React 2-methylcyclopenta[d]pyrimidine with POCl₃ under reflux to introduce the chlorine substituent .
  • Step 2 : Optimize cyclization using NaHCO₃/NaI as catalysts in DMF at 80–100°C (analogous to methods in ).
  • Yield : ~50–70% after purification via column chromatography .

Q. How is structural characterization performed?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~2.43–3.18 ppm for cyclopentane protons; δ ~8.33 ppm for pyrimidine protons) .
  • LC-MS : For molecular ion ([M+H]⁺) validation (e.g., m/z 239.1 for the parent compound) .
  • Elemental Analysis : To verify purity (>95%) .

Advanced Research Questions

Q. How can regioselective functionalization of the thienopyrimidine core be achieved?

  • Answer : The 4-chloro group is highly reactive for nucleophilic substitution. Strategies include:

  • Suzuki Coupling : Use Pd/Cu catalysts to introduce aryl/alkynyl groups at the 4-position (e.g., ).
  • Amination : React with piperazine derivatives in DMSO at 120°C to form bioactive analogs (e.g., ).
  • Challenges : Competing reactions at the 2-methyl group require careful control of stoichiometry and temperature .

Q. What methodologies resolve contradictions in reported biological activities?

  • Answer : Discrepancies in antimicrobial vs. anti-inflammatory activity (e.g., ) can be addressed by:

  • Dose-Response Studies : Test compound concentrations from 1–100 μM in cell-based assays.
  • Target Profiling : Use kinase/GPFR screening panels to identify off-target effects .
  • Structural Analogs : Compare with 4-chloro-6,7-dihydro derivatives () to isolate substituent-specific effects.

Q. How is computational modeling applied to optimize this scaffold?

  • Answer :

  • Docking Studies : Model interactions with targets like dopamine D₂ receptors (e.g., ) using AutoDock Vina.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with antiplasmodial IC₅₀ values ( ).
  • MD Simulations : Assess stability of cyclopentane-thienopyrimidine conformers in lipid bilayers .

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